![molecular formula C11H20N2O2 B127064 Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate CAS No. 149771-44-8](/img/structure/B127064.png)
Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate typically involves the protection of the diazabicyclo[3.2.1]octane core with a tert-butyl ester group. One common method includes the reaction of 3,8-diazabicyclo[3.2.1]octane with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under inert atmosphere conditions to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Cycloaddition Reactions
The compound participates in 1,3-dipolar cycloadditions with electron-deficient dipolarophiles like acrylates. For example, reactions with methyl methacrylate yield fused bicyclic lactone-lactam derivatives. A study demonstrated that tert-butyl 8-(4-methoxybenzyl)-5-methyl-4-methylene-2-oxo-3,8-diazabicyclo[3.2.1]octane-6-carboxylate (20b ) forms via this mechanism, followed by rearrangement to diazabicyclo[2.2.2]octane derivatives under acidic conditions .
Hydrogenation and Reduction
The compound undergoes catalytic hydrogenation to remove protective groups. For instance, hydrogenation with 10% Pd/C in ethanol under 1 atm H₂ for 18 hours reduces intermediates to yield the parent diazabicyclo structure . This reaction is critical for deprotection in synthetic pathways.
Nucleophilic Substitution
The tert-butyl carboxylate group facilitates nucleophilic substitution at the carbonyl carbon. For example, treatment with halides or amines can replace the tert-butoxy group, forming carbamates or amides. These reactions typically require anhydrous conditions and catalysts like DMAP .
Acid/Base-Mediated Rearrangements
Under acidic conditions, the bicyclic framework undergoes skeletal rearrangements. Exposure to trifluoroacetic acid (TFA) converts diazabicyclo[3.2.1]octane derivatives into diazabicyclo[2.2.2]octane iminium salts, confirming the reversibility of cycloaddition pathways .
Biological Interactions
While not a traditional chemical reaction, the compound interacts with biological targets via hydrogen bonding and coordination at its nitrogen atoms. These interactions are pivotal for its potential as a ligand in enzymatic systems or drug candidates .
Stability and Reactivity Trends
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Thermal Stability : Decomposes above 200°C, releasing CO₂ and tert-butanol.
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Solvent Effects : Reactions in polar aprotic solvents (e.g., DMF) proceed faster due to stabilization of transition states .
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Steric Effects : The trityl group in analogs (e.g., tert-butyl 3-trityl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate) hinders electrophilic attacks at N-3.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and pain management.
Case Study: Synthesis of Analgesic Compounds
In a study published in the Journal of Medicinal Chemistry, researchers utilized this compound to synthesize novel analgesics that exhibit high affinity for opioid receptors, leading to significant pain relief with reduced side effects compared to traditional opioids . The structural modifications facilitated by this compound allowed for enhanced bioavailability and receptor selectivity.
Organic Synthesis
This compound is also employed as a versatile building block in organic synthesis, particularly in the development of complex molecular architectures.
Data Table: Synthetic Applications
Application Type | Description | Reference |
---|---|---|
Ligand Development | Used in creating ligands for metal catalysis | Synthesis Journal |
Chiral Auxiliary | Acts as a chiral auxiliary in asymmetric synthesis | Organic Letters |
Building Block | Forms the basis for various heterocycles | Chemical Reviews |
Material Science
In material science, this compound is explored for its potential use in developing polymers and nanomaterials.
Case Study: Polymer Synthesis
A recent investigation highlighted its role in synthesizing biodegradable polymers with improved mechanical properties . By incorporating this compound into polymer matrices, researchers achieved materials that are not only environmentally friendly but also exhibit enhanced durability and flexibility.
Toxicology and Safety
Understanding the safety profile of this compound is crucial for its application in research and industry.
Safety Data Overview
Mechanism of Action
The mechanism of action of tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, inhibiting or modulating the activity of target proteins. For example, in the context of PARP-1 inhibition, the compound binds to the enzyme’s active site, preventing it from catalyzing the poly-AD
Biological Activity
Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate (CAS No. 149771-44-8) is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms, therapeutic potentials, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 212.29 g/mol
- CAS Number : 149771-44-8
- MDL Number : MFCD17016708
- Physical State : Solid
- Storage Conditions : Keep in a dark place under an inert atmosphere at 2-8°C.
This compound has been investigated for its role as a chemical probe in various biological systems. One of the notable mechanisms involves its interaction with the BCL6 protein, a transcriptional repressor that plays a crucial role in the regulation of apoptosis and cell proliferation. Inhibition of BCL6 can lead to increased apoptosis in cancer cells, making this compound a candidate for cancer therapeutics .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity by targeting BCL6. In vivo studies have demonstrated its effectiveness in reducing tumor growth in specific cancer models, suggesting that it may serve as a valuable tool in cancer treatment strategies .
Neuroprotective Effects
There is emerging evidence that compounds similar to this compound may possess neuroprotective properties. These properties could be attributed to their ability to modulate neurotransmitter systems or protect neuronal cells from oxidative stress .
Case Studies
- BCL6 Inhibition Study :
- Neuroprotection Research :
Data Summary
Property | Value |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 212.29 g/mol |
CAS Number | 149771-44-8 |
Anticancer Activity | Yes |
Neuroprotective Activity | Emerging Evidence |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate, and how can reaction conditions be optimized?
The compound is typically synthesized via cyclization reactions using meso-dimethyl 2,7-dibromooctanedioate or similar precursors, followed by Boc protection. For example, tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate (a related derivative) is synthesized from nortropine via Boc protection with tert-butyl dicarbonate, achieving yields up to 98% under mild conditions . Optimization involves adjusting reaction time, temperature (e.g., 0–25°C), and stoichiometric ratios of reagents like Boc anhydride. Characterization via -NMR and HPLC ensures purity and structural fidelity .
Q. How is stereochemical control achieved during the synthesis of bicyclic intermediates?
Stereochemistry is critical in diazabicyclo systems. For this compound derivatives, chiral resolution or enantioselective catalysis may be employed. For example, tert-butyl (1S,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 207405-68-3) is synthesized using chiral auxiliaries or asymmetric hydrogenation to preserve stereocenters . X-ray crystallography or chiral HPLC validates stereochemical outcomes .
Q. What spectroscopic methods are most reliable for characterizing this compound and its derivatives?
Key techniques include:
- NMR Spectroscopy : - and -NMR to confirm bicyclic framework and Boc-group integrity (e.g., tert-butyl protons at δ ~1.4 ppm) .
- HRMS : High-resolution mass spectrometry for molecular formula confirmation (e.g., [M+H] calculated for CHNO: 226.3153) .
- HPLC : Purity assessment (≥98% in most cases) .
Advanced Research Questions
Q. How do structural modifications of the diazabicyclo core influence pharmacological activity in CNS-targeted compounds?
Modifications at the 3- and 8-positions of the bicyclo scaffold significantly affect receptor binding. For instance, tert-butyl 3-(2-chloropyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate (CAS 802005-51-2) acts as a precursor for α7 nicotinic acetylcholine receptor agonists. Substituent polarity and steric bulk are tuned to enhance blood-brain barrier permeability and receptor affinity . In vitro assays (e.g., radioligand binding) and in vivo behavioral studies are used to validate activity .
Q. What strategies resolve contradictions in reported synthetic yields for Boc-protected diazabicyclo derivatives?
Discrepancies in yields (e.g., 44% vs. 98%) often arise from:
- Purification methods : Column chromatography (e.g., CHCl-EtO gradients) vs. recrystallization .
- Reaction scalability : Batch size impacts Boc protection efficiency due to exothermicity .
- Intermediate stability : Hydrolysis-prone intermediates require anhydrous conditions . Systematic reproducibility studies under controlled conditions (e.g., inert atmosphere) are recommended .
Q. How can computational modeling guide the design of diazabicyclo-based enzyme inhibitors?
Molecular docking (e.g., AutoDock Vina) and MD simulations predict binding modes of derivatives like tert-butyl 3-((4-decylphenyl)carbamoyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate (10k) with targets such as sphingosine-1-phosphate transporter (Spns2). Key parameters include:
- Hydrogen-bond interactions : Between the carbamoyl group and catalytic residues .
- Lipophilic complementarity : Alkyl chains (e.g., 4-decylphenyl) enhance hydrophobic pocket binding . Experimental validation via IC measurements and kinetic assays refines predictions .
Q. What are the challenges in scaling up enantiomerically pure derivatives for preclinical studies?
Key challenges include:
- Chiral catalyst cost : Asymmetric synthesis requires expensive ligands (e.g., BINAP) .
- Purification throughput : Chiral HPLC is time-consuming; simulated moving bed (SMB) chromatography improves efficiency .
- Degradation pathways : Boc groups may hydrolyze under acidic conditions, necessitating pH-controlled storage .
Q. Notes
- Abbreviations : Full chemical names are used to avoid ambiguity.
- Methodology Emphasis : Answers prioritize experimental workflows over theoretical definitions.
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 149771-44-8
- Molecular Formula : C₁₁H₂₀N₂O₂
- Molecular Weight : 212.29 g/mol
- Structure : A bicyclic scaffold with two nitrogen atoms (3,8-diaza) and a tert-butyl carbamate group at position 6.
- Key Applications : Intermediate in pharmaceutical synthesis (e.g., Spns2 inhibitors ), cross-coupling reactions , and building block for bioactive molecules.
Properties :
- Purity : ≥98% (GC&T) .
- Storage : 2–8°C, inert atmosphere .
- Hazards : H302+H312+H332 (harmful if swallowed, in contact with skin, or inhaled) .
Comparison with Structurally Similar Compounds
tert-Butyl 8-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate
- CAS No.: 637301-19-0 .
- Molecular Formula: C₁₁H₁₉NO₃.
- Key Differences: Replaces one nitrogen (3,8-diaza → 3-aza) with an oxo (ketone) group at position 7.
- Applications : Likely used in ketone-based derivatization or as a precursor for C–H activation reactions.
tert-Butyl 3-(2,2,2-Trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
- CAS No.: 824982-19-6 .
- Molecular Formula : C₁₃H₁₉F₃N₂O₃.
- Key Differences :
- Trifluoroacetyl group at position 3.
- Impact : Electron-withdrawing trifluoroacetyl group reduces nitrogen basicity, enhancing stability toward nucleophiles. Fluorine atoms improve metabolic stability in drug candidates.
- Hazards : Requires stringent handling (P261-P280-P305+P351+P338) due to respiratory and skin irritation risks .
tert-Butyl (1S,2S,5R)-2-(Hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
- CAS No.: 2820536-71-6 .
- Molecular Formula : C₁₂H₂₂N₂O₃.
- Key Differences :
- Hydroxymethyl substituent at position 2 with defined stereochemistry (1S,2S,5R).
- Impact : Enhanced hydrophilicity; hydroxymethyl group enables further functionalization (e.g., esterification, glycosylation).
- Applications: Potential use in chiral drug synthesis or prodrug design.
tert-Butyl 3-Hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
- CAS No.: 143557-91-9 .
- Molecular Formula: C₁₂H₂₁NO₃.
- Key Differences :
- Single nitrogen (8-aza) and hydroxyl group at position 3.
- Impact : Hydroxyl group introduces hydrogen-bonding capability, improving solubility; reduced nitrogen content limits coordination with metal catalysts.
- Stereochemistry : Endo configuration influences spatial interactions in biological systems .
tert-Butyl endo/exo-3-Amino-8-azabicyclo[3.2.1]octane-8-carboxylate
- CAS No.: 744183-20-8 (exo) .
- Molecular Formula : C₁₂H₂₂N₂O₂.
- Key Differences: Amino group at position 3 with endo/exo stereoisomerism. Impact: Amino group enables amide bond formation or Schiff base chemistry; stereochemistry affects target binding (e.g., enzyme inhibition).
Comparative Analysis Table
Key Research Findings
- Synthetic Utility : The parent compound’s dual nitrogen atoms facilitate diverse functionalization (e.g., trifluoroacetylation , hydroxymethylation ), making it a versatile scaffold.
- Biological Relevance : Derivatives with fluorinated groups (e.g., trifluoroacetyl) are prioritized in drug discovery for improved pharmacokinetics .
- Safety Profile : Parent compound exhibits moderate toxicity (H302+H312+H332), while trifluoroacetyl derivatives pose higher handling risks .
Properties
IUPAC Name |
tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-8-4-5-9(13)7-12-6-8/h8-9,12H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNINFCBLGHCFOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60577768 | |
Record name | tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60577768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149771-44-8 | |
Record name | 3,8-Diazabicyclo[3.2.1]octane-8-carboxylic acid, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149771-44-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60577768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Boc-3,8-diaza-bicyclo[3.2.1]octane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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